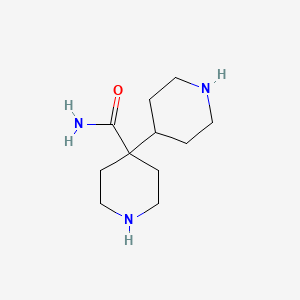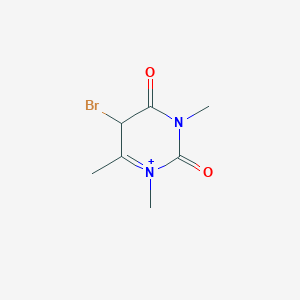
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with the molecular formula C7H9BrN2O2 It is known for its unique structure, which includes a bromine atom and three methyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the bromination of 1,3,6-trimethyluracil. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process. This method ensures consistent quality and yield. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis or protein function, depending on the biological context .
類似化合物との比較
Similar Compounds
1,3,6-trimethyluracil: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-bromo-uracil: Similar structure but without the additional methyl groups, leading to different chemical and biological properties.
5-bromo-1,3-dimethyluracil: Similar but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is unique due to the presence of both the bromine atom and three methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H10BrN2O2+ |
|---|---|
分子量 |
234.07 g/mol |
IUPAC名 |
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C7H10BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h5H,1-3H3/q+1 |
InChIキー |
KBHFBUZXYYAHNW-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=O)N(C(=O)C1Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


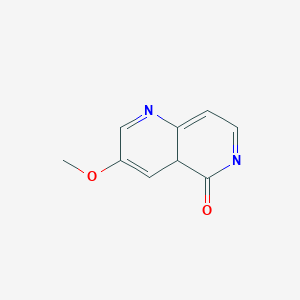

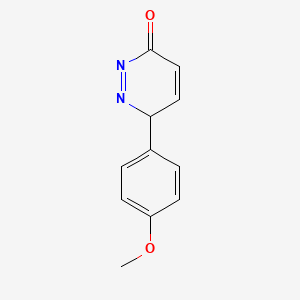
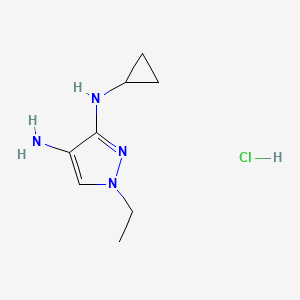
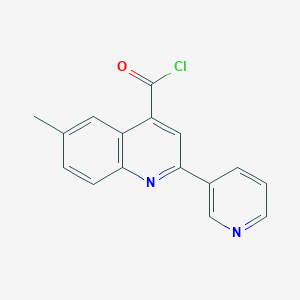
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
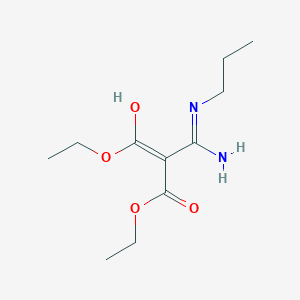
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)
![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)

![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
